molecular formula C7H3Cl2F3O2S B174821 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 132481-85-7

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B174821
CAS RN: 132481-85-7
M. Wt: 279.06 g/mol
InChI Key: YEKUNAGQKGXFEN-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 132481-85-7 . It has a molecular weight of 279.07 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Cl2F3O2S/c8-6-3-4 (15 (9,13)14)1-2-5 (6)7 (10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 279.07 . The InChI code for this compound is 1S/C7H3Cl2F3O2S/c8-6-3-4 (15 (9,13)14)1-2-5 (6)7 (10,11)12/h1-3H .

Scientific Research Applications

Synthesis of β-Arylated Thiophenes

This compound can be used to synthesize β-arylated thiophenes via palladium catalyzed desulfitative arylation . This process is crucial in the production of various organic compounds, particularly in the pharmaceutical industry.

Production of 2,5-Diarylated Pyrrole

It also plays a significant role in the synthesis of 2,5-diarylated pyrrole . Pyrroles are a class of organic compounds that are widely used in medicinal chemistry and drug discovery due to their biological activity.

Intermediate in Pesticide Production

This compound is used as an intermediate in the production of pesticides . Pesticides are substances used to control pests, including insects, weeds, and plant diseases. The use of this compound in pesticide production indicates its importance in agriculture.

Intermediate in Dye Production

It is also used as an intermediate in the production of dyes . Dyes are substances used to add color to textiles, paper, and other materials. This highlights the compound’s role in the textile and paper industries.

Safety And Hazards

This compound is classified as dangerous, with hazard statements H302, H314, and H335 . It can cause severe skin burns and eye damage . Contact with water liberates toxic gas .

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKUNAGQKGXFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622954
Record name 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS RN

132481-85-7
Record name 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 3-chloro-4-trifluoromethyl-phenylamine.
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